![molecular formula C16H12ClN3O4 B2690481 N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251631-03-4](/img/structure/B2690481.png)
N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide
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Description
N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Research conducted by Deady and Devine (2006) demonstrates the transformation of related compounds through Hofmann rearrangement and subsequent reactions to yield novel heterocyclic systems with potential biological activities. Their study explores the synthesis pathways leading to the creation of compounds exhibiting typical pyrrole-type reactivity, which could serve as precursors for further pharmaceutical research (Deady & Devine, 2006).
Antibacterial and Antimycobacterial Activities
A series of studies have focused on the antibacterial and antimycobacterial activities of naphthyridine derivatives. For instance, Kos et al. (2013) and Goněc et al. (2015) investigated the antibacterial properties of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides and N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, respectively. These studies revealed significant antimicrobial activities against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antibacterial agents (Kos et al., 2013); (Goněc et al., 2015).
Anti-inflammatory and Anticancer Potential
Madaan et al. (2013) explored the anti-inflammatory activity of a naphthyridine derivative, revealing its potent inhibition of pro-inflammatory cytokines and suggesting dual anti-cancer and anti-inflammatory properties. This indicates the compound's potential for further development as a therapeutic agent with multiple benefits (Madaan et al., 2013).
Electrochromic and Polymeric Applications
Research into the electrochromic and polymeric applications of naphthyridine derivatives has also been conducted. Hsiao and Han (2017) synthesized electrochromic polyamides bearing 2,7-bis(diphenylamino)naphthalene units, showcasing the potential of these compounds in developing new materials for electronic and optical applications (Hsiao & Han, 2017).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-24-11-5-4-8(17)7-10(11)19-15(22)12-13(21)9-3-2-6-18-14(9)20-16(12)23/h2-7H,1H3,(H,19,22)(H2,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCVDVLQTVOACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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